Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Description

Molecular Geometry and Bonding Configuration

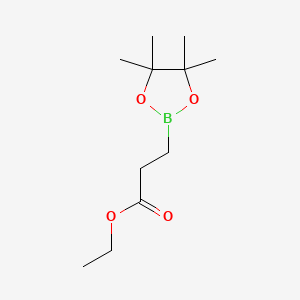

The molecular geometry of this compound is characterized by a complex arrangement of covalent bonds centered around the boron atom, which adopts a trigonal planar configuration within the dioxaborolane ring system. The boron center forms three primary bonds: two boron-oxygen bonds within the five-membered dioxaborolane ring and one boron-carbon bond connecting to the propanoate chain. This trigonal geometry is consistent with the sp² hybridization of the boron atom, which utilizes its three valence electrons to form these covalent bonds while maintaining a vacant p-orbital that contributes to the compound's unique reactivity profile.

The dioxaborolane ring system exhibits a nearly planar configuration, as evidenced by crystallographic studies of similar boronic ester derivatives. The ring strain within the five-membered heterocycle influences the bond angles and lengths, creating slight deviations from ideal tetrahedral geometry around the carbon atoms bearing the methyl substituents. The four methyl groups attached to the dioxaborolane ring adopt staggered conformations to minimize steric repulsion, with the tetramethyl substitution pattern providing significant steric protection to the boron center and enhancing the compound's stability toward hydrolysis.

The propanoate segment of the molecule displays standard sp³ hybridization at the aliphatic carbon centers, with the carbonyl carbon exhibiting sp² hybridization characteristic of ester functional groups. The carbon-carbon bond connecting the dioxaborolane ring to the propanoate chain allows for rotational freedom, enabling the molecule to adopt multiple conformational isomers in solution. This conformational flexibility contributes to the compound's solution-phase behavior and influences its spectroscopic properties, particularly in nuclear magnetic resonance studies where rapid conformational exchange may be observed.

X-ray Crystallographic Analysis

X-ray crystallographic analysis of boronic ester compounds provides critical insights into their three-dimensional molecular structures and intermolecular interactions. Studies of related pinacol boronic esters have revealed characteristic bond length patterns that can be extrapolated to understand the structural features of this compound. The boron-carbon bond lengths in pinacol boronic esters typically range from 1.56 to 1.61 Angstroms, which are shorter than those observed in free boronic acids due to the electronic effects of ester formation.

Crystallographic data from similar dioxaborolane compounds indicate that the boron-oxygen bond lengths within the ring system are typically between 1.31 and 1.35 Angstroms. These bond lengths reflect the partial double-bond character arising from p-π conjugation between the oxygen lone pairs and the vacant boron p-orbital. The dioxaborolane ring adopts a nearly planar geometry, with minimal puckering observed in most crystal structures of tetramethyl-substituted derivatives.

| Bond Type | Typical Length (Å) | Structural Significance |

|---|---|---|

| B-C (ring to chain) | 1.56-1.61 | Connects boron center to organic framework |

| B-O (within ring) | 1.31-1.35 | Exhibits partial double-bond character |

| C-O (ring carbons) | 1.41-1.46 | Standard ether bond lengths |

| C-C (propanoate chain) | 1.52-1.54 | Typical aliphatic carbon-carbon bonds |

The crystal packing arrangements of boronic esters often exhibit weak intermolecular interactions, including hydrogen bonding between adjacent molecules when hydroxyl groups are present, though the fully protected nature of the pinacol ester minimizes such interactions. The tetramethyl substitution pattern creates a sterically demanding environment around the boron center, influencing both the molecular conformation and the crystal packing efficiency. X-ray crystallographic techniques have proven essential for confirming the stereochemistry and absolute configuration of chiral boronic esters, though the present compound lacks stereogenic centers.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the tetramethyl groups of the dioxaborolane ring typically appear as a sharp singlet around 1.2-1.3 parts per million, integrating for twelve protons. The propanoate chain protons exhibit characteristic chemical shifts, with the methylene protons adjacent to the boron center appearing in the 1.0-1.5 parts per million region, while the ester ethyl group displays the expected triplet-quartet pattern for an ethyl ester functionality.

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the quaternary carbons of the dioxaborolane ring, typically appearing around 83-84 parts per million. The carbonyl carbon of the ester group resonates in the characteristic region around 170-175 parts per million, consistent with ethyl ester derivatives. The methyl carbons of the tetramethyl groups appear as equivalent signals around 24-25 parts per million, reflecting their symmetrical environment within the dioxaborolane ring system.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that facilitate functional group identification. The carbonyl stretch of the ester functionality appears as a strong absorption between 1720-1750 wavenumbers, typical for aliphatic ester compounds. The carbon-hydrogen stretching vibrations manifest in the 2800-3000 wavenumber region, with multiple peaks corresponding to the various methyl and methylene groups present in the molecule.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Tetramethyl singlet | 1.2-1.3 ppm (12H) |

| ¹H Nuclear Magnetic Resonance | Ethyl ester pattern | 1.3 ppm (triplet), 4.1 ppm (quartet) |

| ¹³C Nuclear Magnetic Resonance | Quaternary ring carbons | 83-84 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm |

| Infrared | Ester carbonyl stretch | 1720-1750 cm⁻¹ |

| Infrared | Carbon-hydrogen stretch | 2800-3000 cm⁻¹ |

The boron-oxygen and boron-carbon stretching vibrations in the infrared spectrum typically appear at lower frequencies, often in the fingerprint region below 1500 wavenumbers, making their specific assignment challenging without isotopic labeling studies. Ultraviolet-visible spectroscopy of the compound shows minimal absorption in the near-ultraviolet region due to the saturated nature of the organic framework and the absence of extended conjugation systems.

Comparative Analysis with Related Boronic Esters

Comparative structural analysis of this compound with related boronic ester derivatives reveals important structure-activity relationships and synthetic utility patterns. The pinacol protection strategy employed in this compound represents one of several approaches for stabilizing boronic acid functionality, with alternative protecting groups including catechol, diethanolamine, and more recently developed systems such as xanthopinacol. The tetramethyl-dioxaborolane system offers superior hydrolytic stability compared to unsubstituted dioxaborolane rings, making it particularly valuable for synthetic applications requiring prolonged storage or aqueous workup procedures.

Structural comparison with ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate reveals the impact of unsaturation on molecular geometry and reactivity. The presence of the double bond in the butenyl derivative introduces planarity constraints and potential for extended conjugation, whereas the saturated propanoate chain allows greater conformational flexibility. This structural difference significantly impacts the compounds' reactivity profiles in cross-coupling reactions and their spectroscopic properties.

Analysis of pyrazole-containing boronic esters, such as ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate, demonstrates how incorporation of heterocyclic substituents modifies the electronic environment around the boron center. The electron-withdrawing nature of the pyrazole ring system influences the boron-carbon bond strength and alters the compound's behavior in palladium-catalyzed cross-coupling reactions. These structural modifications highlight the versatility of the dioxaborolane protecting group strategy across diverse molecular frameworks.

| Compound Class | Structural Features | Stability Characteristics |

|---|---|---|

| Pinacol Esters | Tetramethyl-dioxaborolane ring | High hydrolytic stability, easy handling |

| Catechol Esters | Benzene-fused dioxaborolane | Moderate stability, crystalline solids |

| Diethanolamine Adducts | Nitrogen-containing heterocycle | Air-stable, but base-sensitive |

| Xanthopinacol Esters | Xanthone-derived protection | Robust protection, photochemical cleavage |

The comparative analysis extends to examination of steric effects, where the tetramethyl substitution pattern provides optimal balance between stability and reactivity. Less substituted dioxaborolane rings exhibit reduced stability but enhanced reactivity, while more heavily substituted systems may suffer from excessive steric hindrance that impedes cross-coupling reactions. The propanoate ester functionality serves as a versatile synthetic handle, allowing for further derivatization through reduction, hydrolysis, or nucleophilic substitution reactions while maintaining the integrity of the boronic ester protecting group.

Propriétés

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBBNOTZLRIDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657933 | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302577-73-7 | |

| Record name | Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302577-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)ethylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boron-Directed Esterification via Borylation of Precursors

Method Overview:

This approach involves the direct borylation of suitable precursors such as alkyl halides or alcohols with boron reagents, followed by esterification. The key reagent often used is bis(pinacolato)diboron (B2pin2), which facilitates the formation of boronic esters under mild conditions.

- Reagents: Bis(pinacolato)diboron (B2pin2), a suitable alkyl precursor (e.g., 3-bromo-propanoate derivatives), a catalyst such as a palladium complex, and a base like potassium acetate.

- Conditions: Reactions are typically conducted in an aprotic solvent such as acetonitrile (MeCN) at elevated temperatures (around 80°C).

- Process: The alkyl precursor undergoes palladium-catalyzed borylation, forming the boronic ester intermediate.

- Final Step: Esterification with ethanol or ethylating agents yields the target ethyl ester.

Research Findings:

This method offers high yields (up to 85-90%) and mild reaction conditions, making it suitable for complex molecule synthesis. It is especially advantageous for functionalized derivatives where selectivity is critical.

Organocatalyzed Borono-Deamination for Boronic Ester Formation

Method Overview:

Recent advances involve organocatalyzed borono-deamination, which converts aromatic amines or related compounds into boronic esters using boron reagents and catalysts such as tris(pentafluorophenyl)borane.

- Reagents: B2pin2 or B2neop2, B(C6F5)3 as catalyst, and amine derivatives.

- Conditions: Reactions are performed in acetonitrile at 40°C for 15 minutes under inert atmosphere.

- Process: The amine undergoes borono-deamination, producing boronic ester intermediates, which are then esterified with ethyl groups to form the target compound.

Research Findings:

This method yields high purity products (up to 93%) with short reaction times and mild conditions, suitable for pharmaceutical precursor synthesis.

Multi-Step Synthesis via Boronic Acid Ester Intermediates

Method Overview:

This approach involves the synthesis of boronic acid intermediates followed by esterification with ethanol to produce the final ester.

- Step 1: Synthesis of boronic acid via reaction of boron reagents with suitable precursors, such as halides or alcohols.

- Step 2: Esterification using ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Step 3: Purification through column chromatography.

Research Findings:

This classical method provides high yields (up to 80%) and is adaptable for scale-up, although it requires careful control of reaction conditions to prevent hydrolysis or side reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Solvent | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Boron-Directed Esterification | B2pin2, alkyl halides, Pd catalyst | Acetonitrile | 80°C, 12-24 h | 85-90% | High selectivity, mild | Requires precursors |

| Organocatalyzed Borono-Deamination | B2pin2, B(C6F5)3, amines | Acetonitrile | 40°C, 15 min | Up to 93% | Fast, mild, high purity | Limited substrate scope |

| Multi-Step Synthesis | Boron reagents, ethanol, acids | Reflux in ethanol | Reflux 4-6 h | 70-80% | Scalable, versatile | Multi-step, time-consuming |

Notes on Optimization and Research Trends

- Catalyst Choice: The use of tris(pentafluorophenyl)borane significantly enhances yield and reduces side reactions, especially proto-deborylation.

- Solvent Effects: Aprotic solvents like acetonitrile and dichloromethane favor higher yields and selectivity, whereas protic solvents such as methanol can lead to side reactions.

- Temperature Control: Elevated temperatures (around 80°C) accelerate the reaction but must be balanced against potential decomposition of sensitive intermediates.

- Inert Atmosphere: Degassing with nitrogen or argon minimizes oxidation and hydrolysis, crucial for boronic ester stability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed from oxidation reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of polymers and advanced materials with specific electronic properties.

Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules.

Biological Studies: Used in the development of probes and sensors for detecting biological molecules.

Mécanisme D'action

The mechanism by which Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exerts its effects primarily involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl or vinyl halide to form the desired product. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparaison Avec Des Composés Similaires

Mthis compound (2.15b)

- Molecular Formula : C₁₀H₁₉BO₄

- Synthesis : Prepared via General Procedure 1 (similar to the ethyl variant), yielding a colorless oil .

- However, its lower molecular weight (215.14 g/mol) may reduce solubility in non-polar solvents.

- Applications : Used in β-boration reactions; NMR data (¹H, ¹³C) confirm structural integrity .

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)propanoate (4.3n)

- Molecular Formula : C₁₃H₂₅BO₄

- Synthesis : Synthesized using General Procedure 11, with tert-butyl groups introduced for enhanced steric protection .

- Key Differences : The bulky tert-butyl group improves stability against hydrolysis but may hinder cross-coupling efficiency due to steric effects.

- Applications : Preferred in reactions requiring prolonged storage or delayed boron activation .

Benzyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)propanoate (2.15a)

- Molecular Formula : C₁₆H₂₃BO₄

- Synthesis : Produced as a yellow oil via General Procedure 1 .

- Key Differences : The benzyl ester introduces aromaticity, enabling π-π interactions in catalytic systems. This may enhance selectivity in aryl-aryl couplings.

- Applications : Used in polymer-supported catalysis and tandem reactions .

Aromatic and Heterocyclic Derivatives

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)propanoate (CAS 1201657-32-0)

- Molecular Formula : C₁₅H₂₅BN₂O₄

- Structure : Incorporates a pyrazole ring, introducing nitrogen-based electronic effects.

- Applications: Potential use in medicinal chemistry for targeted boron neutron capture therapy (BNCT) due to heterocyclic pharmacophores .

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]propanoate-d3

(E)-Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)acrylate (CAS 1009307-13-4)

(S)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indol-3-yl)propanoate (1.62)

3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)propionamide (35a)

- Synthesis : Prepared via palladium-catalyzed coupling, yielding an 80% isolated product .

- Applications : Explored as a sensor moiety in conjugated polymers for detecting amines or thiols .

Comparative Data Table

†Yield estimated from analogous procedures in .

Key Research Findings

Reactivity in Cross-Coupling: Ethyl 3-(pinacolboronyl)propanoate demonstrates superior coupling efficiency compared to tert-butyl derivatives in Suzuki-Miyaura reactions due to reduced steric hindrance .

Stability : Methyl and ethyl esters exhibit similar hydrolytic stability, but benzyl esters show enhanced resistance in acidic conditions .

Biological Applications : Indole- and pyrazole-containing derivatives exhibit enhanced cellular uptake, making them suitable for targeted therapies .

Polymer Chemistry: Conjugated acrylate derivatives enable the synthesis of boron-doped conductive polymers for sensor technologies .

Activité Biologique

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on available literature.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉BO₄ |

| Molecular Weight | 226.08 g/mol |

| CAS Number | 1009307-13-4 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity

This compound exhibits several biological activities that are relevant in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. A study demonstrated that derivatives of boronic acids can selectively target cancer cells and inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. This compound may share similar mechanisms due to its structural characteristics .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Proteasome Activity : Boron compounds are known to interfere with proteasomal degradation pathways which are crucial for maintaining cellular homeostasis.

- Interaction with Cellular Signaling Pathways : The compound may modulate various signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological implications of similar boron-containing compounds:

- Study on Boronic Acid Derivatives : A study published in Molecules focused on the synthesis of boron-based compounds and their effects on cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls .

- Mechanistic Insights into Anticancer Activity : Another research article highlighted the role of boron compounds in disrupting microtubule dynamics during mitosis, leading to enhanced apoptosis in cancer cells .

Applications

The unique properties of this compound suggest potential applications in:

- Drug Development : As a lead compound for developing new anticancer agents.

- Bioconjugation Chemistry : Its ability to form stable complexes with biomolecules could be exploited for targeted drug delivery systems.

Q & A

Q. What are common synthetic routes for preparing ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?

The compound is typically synthesized via β-boration reactions. A general procedure involves reacting a diboron reagent (e.g., Bpin) with an α,β-unsaturated ester under palladium or nickel catalysis. For example, describes a protocol using Pd catalysts and KOAc in dioxane at 110°C under inert conditions, yielding the product after purification by flash chromatography. Alternative routes include Suzuki-Miyaura coupling with pre-functionalized aryl halides (e.g., ).

- Key Steps :

- Catalytic system: Pddba/XPhos or PdCl(dppf) with NaCO.

- Solvent: Anhydrous THF or dioxane.

- Purification: Silica gel chromatography (hexanes/EtOAc gradients) or acid-base workup ( ).

Q. How is the compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on multinuclear NMR (1H, 13C, 11B), HRMS, and IR spectroscopy. reports:

- 1H NMR (500 MHz, CDCl) : δ 3.63 (s, 3H, ester OCH), 2.42 (t, J = 7.5 Hz, 2H, CH), 1.22 (s, 12H, pinacol CH), 1.00 (t, J = 7.5 Hz, 2H, B-CH).

- 11B NMR (160 MHz) : δ ~33.36 (indicative of sp-hybridized boron).

- HRMS : [M+Na]+ calculated for CHBNaO: 237.1274 ( ). Discrepancies in δ values (e.g., 11B shifts between 33.36–33.8 in ) may arise from solvent effects or impurities.

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yielding cross-coupling applications?

The compound is a key intermediate in Suzuki-Miyaura couplings. demonstrates its use in synthesizing indole-based pharmaceuticals:

- Catalyst : Pd(dppf)Cl or Pd(OAc) with SPhos ligands.

- Solvent/Base : DMF/NaCO or dioxane/KOAc.

- Temperature : 80–110°C for 12–16 h. Critical Parameters :

- Ligand Choice : Bulky ligands (XPhos) enhance stability of Pd intermediates.

- Moisture Control : Anhydrous conditions prevent boronic ester hydrolysis.

- Scale-Up : Batch reactors with argon purging improve reproducibility ( ).

Q. How should researchers address contradictory NMR data in structural confirmation?

Discrepancies in 11B NMR shifts (e.g., δ 33.36 vs. 33.8) may signal incomplete purification or solvent interactions. Mitigation Strategies :

Q. What role does this compound play in synthesizing bioactive indole derivatives?

The boronic ester moiety enables late-stage functionalization of indoles for drug discovery. details its use in synthesizing methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate, a precursor to clavicipitic acid analogs.

- Key Reaction : Pd-catalyzed coupling with aziridine carboxylates.

- Applications : Access to γ,γ-dimethylallyltryptophan (DMAT) scaffolds for kinase inhibitors ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.